molecular formula C15H27BrClN B15344718 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride CAS No. 52583-02-5

2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride

Cat. No.: B15344718
CAS No.: 52583-02-5
M. Wt: 336.74 g/mol
InChI Key: CDFAMYXWTIOYGP-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride is a brominated adamantane derivative featuring a propane chain linked to a dimethylamine group. The adamantane core (C₁₀H₁₅) imparts structural rigidity and hydrophobicity, while the bromine atom at the 2-position and the protonated dimethylamine group enhance reactivity and solubility in polar solvents, respectively .

The molecular formula is inferred as C₁₃H₂₇BrN·HCl, with a molecular weight of ~313.46 g/mol. Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

CAS No.

52583-02-5

Molecular Formula

C15H27BrClN

Molecular Weight

336.74 g/mol

IUPAC Name

3-(2-bromo-1-adamantyl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C15H26BrN.ClH/c1-17(2)5-3-4-15-9-11-6-12(10-15)8-13(7-11)14(15)16;/h11-14H,3-10H2,1-2H3;1H

InChI Key

CDFAMYXWTIOYGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC12CC3CC(C1)CC(C3)C2Br.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride typically involves the functionalization of the adamantane framework. One common method is the bromination of 1-adamantanepropanamine, followed by N,N-dimethylation and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of bromine or hydrobromic acid for bromination, and dimethylamine for N,N-dimethylation. Industrial production methods may involve similar steps but are optimized for higher yields and purity .

Chemical Reactions Analysis

2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the adamantane framework play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Adamantane vs. Naphthalene Core

  • Adamantane derivatives (e.g., the target compound) exhibit enhanced rigidity and lipid solubility, favoring membrane penetration in biological systems. This contrasts with naphthalene-based analogs (), where aromaticity enables π-π stacking but reduces three-dimensional steric bulk .

Halogen Substituents

  • Bromine in the target compound offers moderate reactivity for nucleophilic substitution compared to chlorine in 3-chloro-N,N-dimethylpropane-1-amine HCl (). Chlorine’s smaller atomic radius may facilitate faster reactions, but bromine’s polarizability enhances stability in hydrophobic environments .

Chain Length and Flexibility

  • The propane chain in the target compound introduces flexibility compared to shorter ethane () or rigid aromatic chains (). This balance may optimize interactions with enzyme active sites or receptors .

Salt Forms

  • Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases (e.g., ), critical for pharmacokinetics .

Research Findings and Hypotheses

Reactivity : The bromine atom in the target compound is a superior leaving group compared to chlorine in aliphatic analogs, enabling selective alkylation in synthetic pathways .

Thermodynamic Stability : Adamantane’s diamondoid structure confers exceptional thermal and chemical stability, advantageous for high-temperature reactions .

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